

Discovery and history of 7-Methyl-8-oxononanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-8-oxononanoic acid

Cat. No.: B1613747

[Get Quote](#)

7-Methyl-8-oxononanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-8-oxononanoic acid, a branched-chain keto acid, serves as a key intermediate in organic synthesis, particularly in the development of bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While the specific discovery and detailed historical timeline of this compound are not well-documented in publicly accessible literature, its synthesis and general role as a building block for more complex molecules are established. This document summarizes the available quantitative data, details a published experimental protocol for its synthesis, and situates the compound within the broader context of branched-chain fatty acid biosynthesis.

Introduction

7-Methyl-8-oxononanoic acid (also known as 7-acetyl octanoic acid) is a derivative of nonanoic acid featuring a methyl group at the 7-position and a ketone at the 8-position. Its bifunctional nature, containing both a carboxylic acid and a ketone, makes it a versatile precursor in synthetic chemistry. The carboxylic acid moiety allows for derivatization, such as forming amides with amine-containing molecules, often facilitated by activating agents like EDC or HATU.^{[1][2][3][4][5]} This property is valuable in the construction of larger, more complex molecules, including potential anti-inflammatory and antimicrobial agents.^{[6][7]}

While it belongs to the class of branched-chain fatty acids (BCFAs), which are known components of bacterial membranes and are involved in various biochemical pathways, specific biological signaling pathways directly involving **7-methyl-8-oxononanoic acid** have not been extensively characterized.^[8] Some studies have noted its antimicrobial properties, suggesting it may inhibit the growth of certain bacterial strains.^[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **7-Methyl-8-oxononanoic acid** is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Quantitative Data for **7-Methyl-8-oxononanoic Acid**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₃	[6][7]
Molecular Weight	186.25 g/mol	[6][7]
CAS Number	407627-97-8	[7]
Appearance	Colorless to light yellow liquid	[6]
Purity (by GC)	98.33%	[6]
Storage Temperature	Room temperature (sealed in dry conditions)	[6]
IUPAC Name	7-methyl-8-oxononanoic acid	[7]

Synthesis and Experimental Protocols

While the original publication detailing the first synthesis of **7-Methyl-8-oxononanoic acid** is not readily identifiable, a method for its synthesis has been described in the literature. One reported synthesis involves the nucleophilic substitution and subsequent ketonic cleavage using 2-methyl acetoacetate and 6-bromohexanoate as starting materials, achieving a yield of up to 81%.^[9]

A detailed experimental protocol for the synthesis of the synonym, 7-acetyl octanoic acid, is provided in a patent, which is outlined below.

Synthesis of 7-AcetylOctanoic Acid

Experimental Protocol:

This protocol is adapted from the synthesis of 7-acetylOctanoic acid as described in patent US7615646B2.

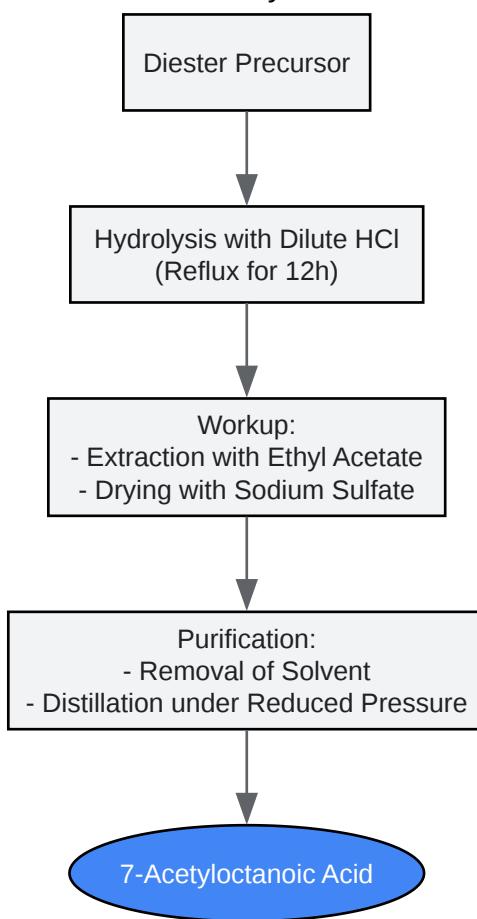
Materials:

- Diester starting material (as described in the patent)
- Dilute Hydrochloric Acid (40-50%)
- Ethyl Acetate
- Sodium Sulfate

Procedure:

- A mixture of the diester starting material (15 g, 0.052 mol) in dilute hydrochloric acid (100 ml, 40-50%) was heated to reflux for 12 hours.
- The reaction mixture was then cooled to room temperature.
- The cooled mixture was extracted with ethyl acetate (3 x 100 ml).
- The combined organic phases were dried over anhydrous sodium sulfate and filtered.
- The ethyl acetate was removed from the filtrate under reduced pressure.
- The resulting residue was purified by distillation under reduced pressure to yield 7.7 g (80%) of 7-acetylOctanoic acid as a colorless liquid.

Characterization Data:


- Boiling Point: 120-125 °C (at reduced pressure)
- Infrared (IR) (neat): $\nu\text{cm}^{-1} = 1736$ (s) and 1710 (s)

- ^1H NMR (CDCl_3): δ , 2.45-2.55 (q, 1H, $J=6.6$ Hz, 7-H); 2.35 (t, $J=7.3$ Hz, 2H, $-\text{CH}_2\text{COOH}$); 2.125 (s, 3H, COCH_3); 1.65-1.15 (m, 8H, alkyl chain protons)

General Synthetic Workflow

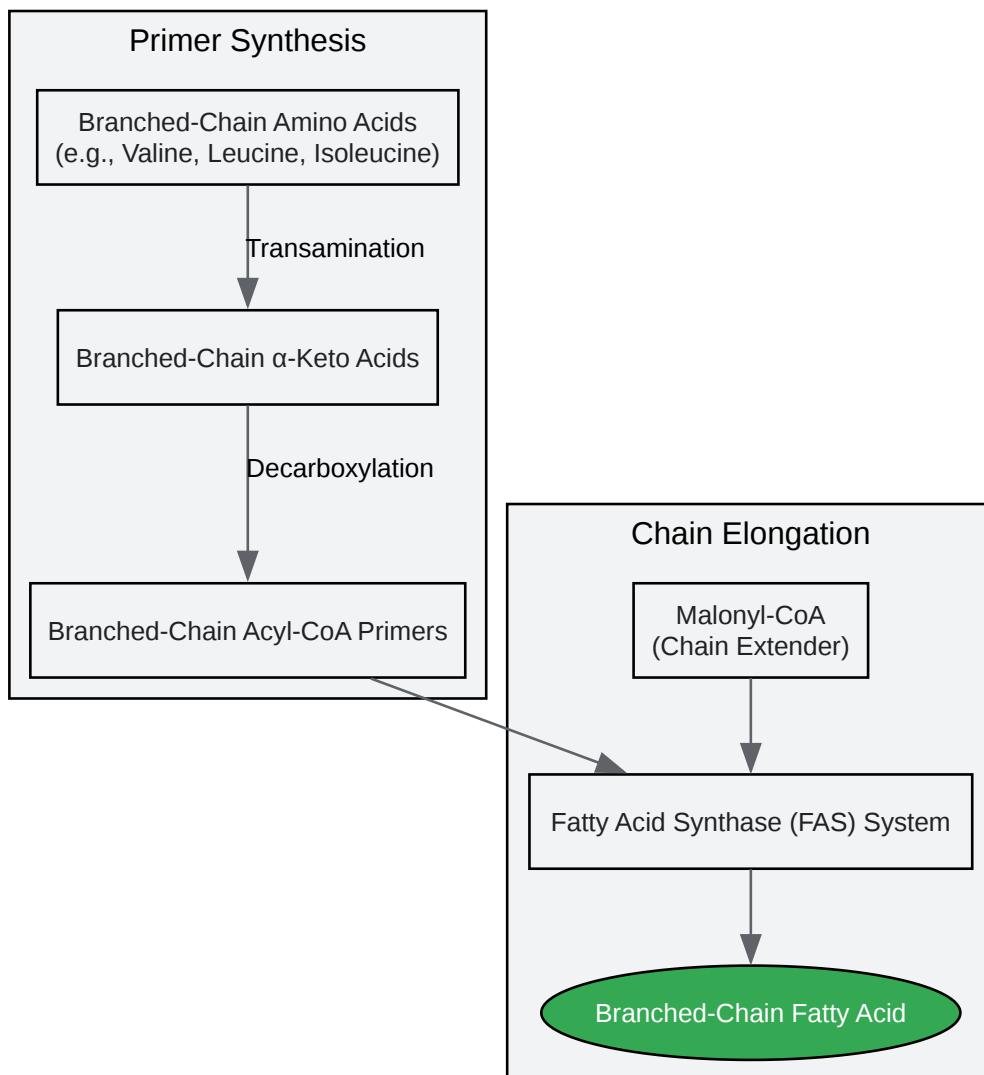
The synthesis described above can be visualized as a two-step process following the initial formation of the diester. The workflow involves hydrolysis followed by purification.

General Workflow for 7-AcetylOctanoic Acid Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 7-acetylOctanoic acid.

Biological Context and Potential Signaling Pathways


Direct evidence for the involvement of **7-Methyl-8-oxononanoic acid** in specific signaling pathways is limited in current scientific literature. However, as a branched-chain fatty acid (BCFA), its biological context can be inferred from the general biosynthesis pathways of this class of molecules.

BCFAs are synthesized in many bacteria and are components of their cell membranes, influencing fluidity and permeability. The biosynthesis of BCFAs often utilizes branched-chain α -keto acids as primers, which are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.

General Biosynthesis of Branched-Chain Fatty Acids

The synthesis is initiated by the decarboxylation of branched-chain α -keto acids, followed by chain elongation via the fatty acid synthase (FAS) system, where malonyl-CoA serves as the chain extender. The initial branched-chain primer determines the structure of the final BCFA.

General Biosynthesis of Branched-Chain Fatty Acids

[Click to download full resolution via product page](#)

Caption: General pathway for the biosynthesis of branched-chain fatty acids.

It is plausible that **7-Methyl-8-oxononanoic acid** could be a product of such a pathway or a metabolite thereof. However, further research is required to elucidate its specific biosynthetic route and biological functions.

Conclusion

7-Methyl-8-oxononanoic acid is a valuable chemical intermediate with established synthetic routes. Its utility in the construction of more complex bioactive molecules is evident from its chemical structure. While its specific history of discovery is not well-documented, and its direct roles in biological signaling pathways remain to be fully investigated, its classification as a branched-chain fatty acid provides a framework for understanding its potential biological origins and functions. The detailed synthetic protocol and compiled quantitative data in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Future studies are warranted to explore its biological activities and potential therapeutic applications more thoroughly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methyl-8-oxononanoic acid [myskinrecipes.com]
- 2. Ketogenesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-methyl-8-oxononanoic acid, 407627-97-8 | BroadPharm [broadpharm.com]
- 5. 7-Methyl-8-oxononanoic acid | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of branched-chain fatty acids in *Bacillus subtilis*. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Discovery and history of 7-Methyl-8-oxononanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1613747#discovery-and-history-of-7-methyl-8-oxononanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com